N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-3-4-11(10(2)7-9)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCMBFKJBXCKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of 2,4-dimethylphenyl isothiocyanate with α-bromoacetophenone, followed by cyclization to form the thiazole ring. The nitrothiophene moiety is introduced through nitration of thiophene-2-carboxylic acid, which is then coupled with the thiazole intermediate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer cell metabolism.
Medicine: Explored for its anti-cancer properties, targeting enzymes like Nek2 and Hec1.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes involved in cell division and metabolism. It targets the Nek2 and Hec1 enzymes, which play crucial roles in mitosis and cancer cell proliferation . By binding to these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., 4-fluoro or 4-cyano in Compounds 9 and 14). This could influence membrane permeability and target binding .
- Synthetic Efficiency : Compounds with simpler substituents (e.g., phenyl in Compound 7) achieve higher yields (99.05% purity reported for a difluorophenyl analog) , whereas bulkier groups may complicate purification.
Table 2: Pharmacological Comparison
Key Observations :
- Antibacterial vs. Anti-inflammatory Activity : The nitrothiophene carboxamide scaffold exhibits versatility. While the target compound’s analogs (e.g., Compound 7) show antibacterial effects, structurally related thiazoles (e.g., Compound 5c) demonstrate anti-inflammatory activity via COX-2 inhibition .
- Role of Nitro Group : The 5-nitrothiophene moiety is critical for redox interactions in antibacterial activity, as seen in Compound 7’s disruption of bacterial membrane synthesis .
Physicochemical and Spectral Properties
Table 3: Analytical Data Comparison
Key Observations :
- Purity Challenges : Electron-deficient substituents (e.g., trifluoromethyl) correlate with lower purity (42% in one case), possibly due to steric hindrance during synthesis .
- Spectral Signatures : Aryl protons in the 7.4–8.2 ppm range and thiophene protons near 8.2 ppm are consistent across analogs, aiding structural confirmation .
Notes
Limitations : Direct data on the target compound are absent; inferences are drawn from structural analogs. Biological assays (e.g., MIC for antibacterial activity) are needed for validation.
Synthetic Recommendations : Optimize coupling conditions (e.g., use of DMF vs. THF) to improve yields for bulky substituents .
Contradictions : While nitrothiophene derivatives are generally antibacterial, some analogs (e.g., Compound 9) show anti-inflammatory activity, highlighting scaffold versatility .
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.42 g/mol. The compound features a thiazole ring, a nitrothiophene moiety, and a carboxamide group, which contribute to its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the inhibition of bacterial virulence factors, particularly through interference with the Type III secretion system (T3SS) .
Anticancer Activity
This compound has been investigated for its anticancer properties. It targets specific enzymes involved in cancer cell metabolism. In particular, studies have highlighted its inhibitory effects on Nek2 and Hec1 enzymes, which are crucial for cell cycle regulation and mitosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial virulence and cancer cell proliferation.
- Disruption of Cell Signaling : It may interfere with signaling pathways essential for bacterial infection and tumor growth.
- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure can lead to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .
Study 1: Antibacterial Activity
In a study examining the effects of various thiazole derivatives on Salmonella enterica serovar Typhimurium, this compound demonstrated significant inhibition of bacterial growth in vivo. The compound was administered at a dose of 10 mg/kg for four days, resulting in a marked reduction in bacterial load in infected mice .
Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer potential of this compound revealed that it effectively reduced tumor growth in xenograft models. The treatment led to decreased expression levels of Nek2 and Hec1, indicating its role as a promising candidate for cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions to form the thiazole core .
- Coupling Reactions : The nitrothiophene-carboxamide moiety is introduced via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Silica gel chromatography or recrystallization ensures purity. Key intermediates are verified using thin-layer chromatography (TLC) .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, with aromatic protons in the thiazole and thiophene rings appearing between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like thiols .
- Temperature : Reactions often proceed at reflux (80–120°C) for cyclization steps, while coupling reactions may occur at room temperature .
Advanced Questions
Q. How can researchers address contradictions in spectral data during structural elucidation (e.g., unexpected NMR shifts)?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations can confirm connectivity between the thiazole and thiophene rings .
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry. Programs like SHELXL refine crystal structures, particularly for verifying nitro group orientation .
Q. What strategies optimize regioselective substitution in the thiazole ring during derivatization?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C–H functionalization at the 4-position of the thiazole .
Q. How can computational and experimental data discrepancies in molecular docking studies be resolved?
- Force Field Adjustments : Use polarized continuum models (PCM) to account for solvent effects in docking simulations.
- Mutational Analysis : Validate predicted binding interactions (e.g., hydrogen bonds with amide groups) by synthesizing analogs with targeted substitutions and testing activity .
Q. What mechanistic insights exist for its enzyme inhibition (e.g., kinase targets)?
- Enzyme Kinetics : Measure IC50 values using fluorescence-based assays. For example, competitive inhibition may be observed via Lineweaver-Burk plots .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant kinases. Co-crystallization with target enzymes (e.g., Nek2) reveals key interactions, such as π-stacking with the thiazole ring .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectral data with orthogonal techniques (e.g., IR vs. Raman spectroscopy for nitro group confirmation) .
- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves to assess potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
